4-chloro-N-(4-chloro-1H-indazol-3-yl)benzenesulfonamide
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Overview
Description
4-chloro-N-(4-chloro-1H-indazol-3-yl)benzenesulfonamide is a compound that belongs to the class of benzenesulfonamides and indazoles. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The presence of both chloro and indazole moieties in the structure enhances its potential for various scientific applications.
Preparation Methods
The synthesis of 4-chloro-N-(4-chloro-1H-indazol-3-yl)benzenesulfonamide typically involves the following steps:
Formation of Indazole Core: The indazole core can be synthesized via transition metal-catalyzed reactions, reductive cyclization reactions, or metal-free reactions involving azidobenzaldehydes and amines.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the indazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
4-chloro-N-(4-chloro-1H-indazol-3-yl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the indazole moiety.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where boron reagents are used.
Common reagents include bases like triethylamine, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. Major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-chloro-N-(4-chloro-1H-indazol-3-yl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes. For example, it inhibits carbonic anhydrase IX, leading to a disruption in pH regulation within tumor cells, thereby inhibiting their growth . The molecular targets include enzymes involved in metabolic pathways, and the pathways affected are those related to cell proliferation and survival.
Comparison with Similar Compounds
Similar compounds include other benzenesulfonamides and indazole derivatives. For instance:
Benzenesulfonamide Derivatives: These compounds also exhibit enzyme inhibition and antimicrobial properties.
Indazole Derivatives: Known for their anticancer, anti-inflammatory, and antimicrobial activities.
Properties
IUPAC Name |
4-chloro-N-(4-chloro-1H-indazol-3-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2N3O2S/c14-8-4-6-9(7-5-8)21(19,20)18-13-12-10(15)2-1-3-11(12)16-17-13/h1-7H,(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPSYBDLSGBCIDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=NN2)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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